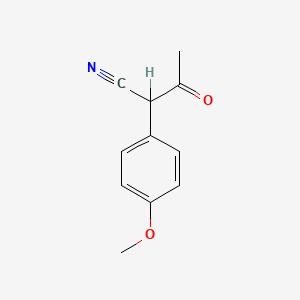

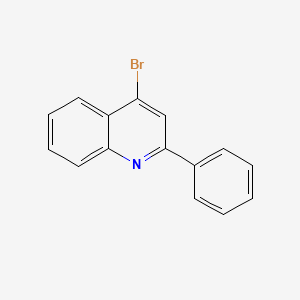

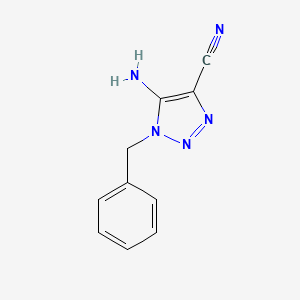

5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Overview

Description

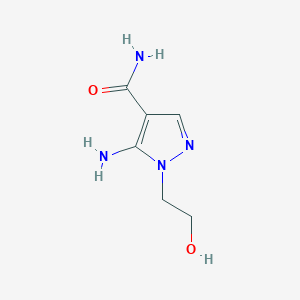

5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile is a chemical compound with the molecular formula C10H9N5 . It is used as a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile involves complex chemical reactions. The IR, 1H-NMR, and 13C NMR spectra provide valuable information about the structure of the synthesized compound .Molecular Structure Analysis

The molecular structure of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile can be analyzed using various techniques. The InChI and Canonical SMILES provide a textual representation of the compound’s structure . Further structural analysis can be performed using 3D conformer and 2D structure depictions .Chemical Reactions Analysis

The chemical reactions involving 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile are complex. The compound has been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives . Further studies are needed to fully understand the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile include a molecular weight of 199.21 g/mol, XLogP3-AA of 1.5, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 2, exact mass of 199.08579531 g/mol, monoisotopic mass of 199.08579531 g/mol, topological polar surface area of 80.5 Ų, heavy atom count of 15, and a formal charge of 0 .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including derivatives like 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile , are known for their stability and bioactivity, making them valuable in drug discovery . They mimic the amide bond, which is prevalent in many bioactive molecules. This compound could potentially be used in the development of new pharmaceuticals due to its structural similarity to drugs like Rufinamide and Tazobactam .

Organic Synthesis

The triazole ring is a versatile scaffold in organic synthesis. It can undergo various chemical reactions, providing a pathway to synthesize a wide array of complex molecules. The benzyl and nitrile groups present in 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile offer points of functionalization for further chemical modifications .

Polymer Chemistry

In polymer chemistry, triazole derivatives can be used to create polymers with specific properties. The amino group in 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile could be utilized to form polymer chains or networks, potentially leading to materials with novel properties .

Supramolecular Chemistry

The ability of triazoles to engage in hydrogen bonding makes them suitable for constructing supramolecular structures5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile could be used to build complex architectures through non-covalent interactions .

Bioconjugation

Triazoles are often used in bioconjugation to attach various functional groups to biomolecules. The compound could serve as a linker or a scaffold for attaching drugs, probes, or other entities to biological targets .

Chemical Biology

In chemical biology, triazoles are used to explore biological systems. The unique structure of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile could be employed to study protein interactions, enzyme activities, or cellular processes .

Fluorescent Imaging

The triazole core can be incorporated into fluorescent probes. The electron-rich nature of the triazole ring in 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile might enhance the fluorescence properties, making it useful for imaging applications .

Materials Science

Triazole derivatives have applications in materials science due to their thermal stability and electronic properties5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile could be used in the design of electronic materials, sensors, or other advanced materials .

properties

IUPAC Name |

5-amino-1-benzyltriazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-6-9-10(12)15(14-13-9)7-8-4-2-1-3-5-8/h1-5H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQIUVCDURLODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317348 | |

| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |

CAS RN |

20271-35-6 | |

| Record name | NSC314884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)